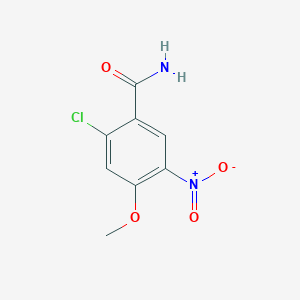
2-Chloro-4-methoxy-5-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methoxy-5-nitro-benzamide is an organic compound with the molecular formula C8H7ClN2O4 This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-5-nitro-benzamide typically involves a multi-step process:
Nitration: The starting material, 2-chloro-4-methoxy-benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the 5-position of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2-Chloro-4-methoxy-5-amino-benzamide.
Hydroxy Derivatives: Oxidation of the methoxy group yields 2-Chloro-4-hydroxy-5-nitro-benzamide.
Scientific Research Applications
2-Chloro-4-methoxy-5-nitro-benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its structural similarity to other bioactive compounds.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-methoxy-5-nitro-benzamide exerts its effects depends on its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein Binding: It may interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting protein function and stability.
Comparison with Similar Compounds
2-Chloro-4-methoxy-5-amino-benzamide: Similar structure but with an amino group instead of a nitro group.
2-Chloro-4-hydroxy-5-nitro-benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-Chloro-2-methoxy-5-nitro-benzamide: Similar structure but with the chloro and methoxy groups in different positions.
Uniqueness: 2-Chloro-4-methoxy-5-nitro-benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications where these properties are advantageous.
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-4-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-7-3-5(9)4(8(10)12)2-6(7)11(13)14/h2-3H,1H3,(H2,10,12) |
InChI Key |
HJKPKVHQEQAZFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


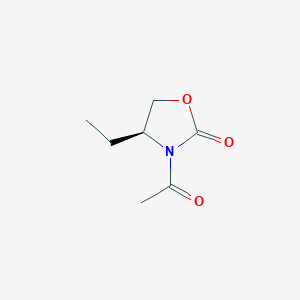
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
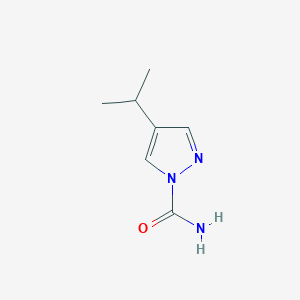
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
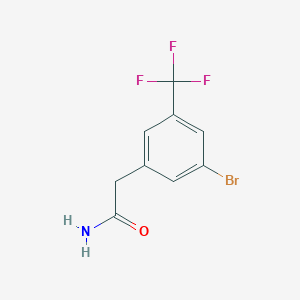
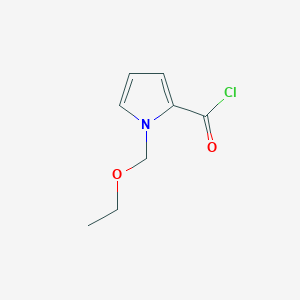

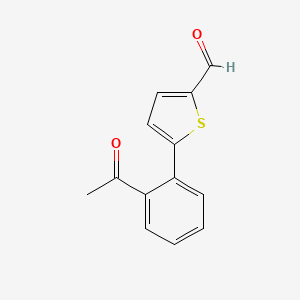
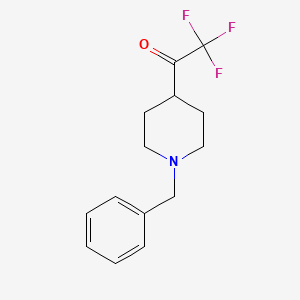

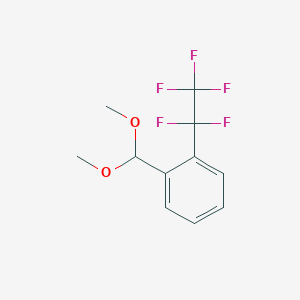

![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
